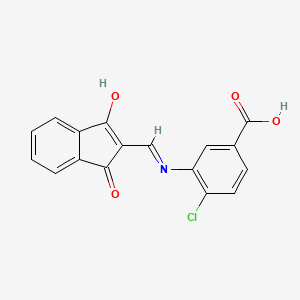

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid

描述

属性

IUPAC Name |

4-chloro-3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-13-6-5-9(17(22)23)7-14(13)19-8-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-8,20H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBRFBZFVZIKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid typically involves a multi-step process.

生物活性

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 348.75 g/mol. The compound features a unique structural arrangement that contributes to its biological activity, including the presence of a dioxoindan moiety and a chlorobenzoic acid derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the dioxoindan structure have shown cytotoxic effects on various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis (programmed cell death) through the activation of caspases and the modulation of cell cycle regulators such as p53 and cyclins .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

- Modulation of Signaling Pathways : It has been observed that this compound can influence key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- A study demonstrated that a related compound exhibited a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size observed at higher concentrations .

- Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives, revealing that these compounds could inhibit pro-inflammatory cytokines, providing insights into their potential use in treating inflammatory diseases alongside cancer .

Data Table: Biological Activity Overview

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of 4-chlorobenzoic acid, which shares structural similarities with 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid, exhibit promising anticancer properties. Studies have shown that compounds with similar functional groups can inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain substituted benzoic acids have demonstrated efficacy against various cancer cell lines by modulating cellular pathways involved in proliferation and survival .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Analogous compounds have been studied for their ability to inhibit bacterial growth and biofilm formation. The presence of the dioxoindan moiety may enhance the compound's interaction with microbial targets, leading to increased efficacy as an antimicrobial agent .

3. Anti-inflammatory Effects

Some studies have indicated that compounds containing chlorobenzoic acid derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Materials Science

1. Polymer Chemistry

this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the formation of copolymers that exhibit enhanced thermal stability and mechanical properties. Research into the polymerization processes involving this compound could lead to materials with specific characteristics suitable for high-performance applications .

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives. The incorporation of this compound into formulations can improve adhesion properties and resistance to environmental degradation, making it suitable for industrial applications .

Environmental Applications

1. Environmental Remediation

The compound's potential as an environmental remediation agent is noteworthy. Its ability to interact with various pollutants suggests it could be used in processes aimed at degrading harmful substances in contaminated soils and waters. Research into its efficacy as a chelating agent or in catalytic degradation processes could yield significant findings in environmental science .

2. Biodegradable Materials

With increasing concern over plastic pollution, exploring the use of this compound in developing biodegradable materials is crucial. Its structural features may facilitate the design of polymers that degrade more readily in the environment compared to conventional plastics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of chlorobenzoic acid derivatives on cancer cells | Showed significant inhibition of cell proliferation in breast cancer cell lines |

| Antimicrobial Properties Research | Evaluated antimicrobial efficacy against various pathogens | Identified effective inhibition of biofilm formation by certain derivatives |

| Polymer Development Study | Explored new polymer formulations incorporating dioxoindan derivatives | Developed materials with enhanced thermal stability suitable for industrial applications |

相似化合物的比较

Structural Analogues

Key structural analogues include:

Structural Insights :

- 4-Chloro substitution is a common feature among bioactive benzoic acids, improving lipophilicity and membrane permeability .

Comparison :

- The target compound’s synthesis may require milder conditions than azetidinones, which involve refluxing with triethylamine .

- Unlike thiazolidinones, which often use sulfur-containing reagents, the target compound’s imine linkage avoids heteroatom incorporation, simplifying purification .

Antimicrobial Activity :

- 4-Chlorobenzoic acid derivatives (e.g., 5-19 and 5-20 ) exhibit potent antibacterial activity, with 4-Cl showing higher toxicity than 4-F analogues .

- Thiazolidinone derivatives (e.g., compound 443878-09-9) demonstrate activity against Gram-positive bacteria due to their rigid, planar structures .

Pharmacological Potential:

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-chlorobenzamide (IDO1 inhibitor) highlights the role of 4-chlorobenzoic acid in immunomodulation .

Comparison :

- The target compound’s indan-dione moiety may enhance DNA intercalation or enzyme inhibition compared to simpler benzoic acid derivatives.

Physicochemical Properties

Comparison :

- The chloro substituent reduces aqueous solubility but improves thermal stability.

- Microbial degradation data suggest environmental persistence, similar to 4-chlorobenzoic acid .

常见问题

Q. What are the established synthetic routes for 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid, and how can purity be optimized?

The synthesis typically involves coupling the indan-dione moiety with 4-chlorobenzoic acid derivatives. A method analogous to amide coupling (e.g., using 2-chloro-4-phenylbenzoic acid and methyl 3-amino-4-chlorobenzoate via carbodiimide-mediated coupling) can be adapted . Post-synthesis, hydrolysis of esters (e.g., using NaOH/EtOH) and purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitoring intermediates via TLC and confirming final product integrity with / NMR is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve the imine and dioxoindan groups. Disorder in the chlorobenzoic acid moiety may require TWINABS for data correction .

- NMR : / NMR in DMSO- or CDCl to identify aromatic protons (δ 7.1–8.0 ppm), the imine proton (δ ~10.5 ppm), and carboxylic acid protons (δ ~12.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]) .

Q. How can solubility and physicochemical properties be systematically evaluated?

Follow the Abraham solvation model to predict solubility in organic solvents (e.g., alcohols, ethers). Experimentally, measure saturation concentrations in methanol, ethanol, and DMSO at 298 K via gravimetric or UV-Vis methods. The McGowan volume () and solute descriptors (, ) from related 4-chlorobenzoic acid studies provide a baseline . Acid dissociation constants () can be determined via potentiometric titration in aqueous-organic mixtures .

Q. What biological targets or activities are associated with structurally similar compounds?

Analogous chlorobenzoic acid derivatives exhibit HDAC8 inhibition (e.g., 3-(2-chloro-4-phenylbenzamido)-4-chloro-N-hydroxybenzamide, IC < 1 µM) . Screening for antiparasitic (e.g., schistosomiasis) or antimicrobial activity using microplate assays (e.g., broth microdilution for MIC determination) is recommended. Target engagement can be validated via enzyme inhibition assays (e.g., fluorogenic HDAC substrates) .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

Derivatize the amino group with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance UV/fluorescence detection in HPLC . For LC-MS/MS, use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify via external calibration with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can contradictions in solubility or stability data across studies be resolved?

Discrepancies often arise from solvent polarity, temperature, or impurities. Use the Abraham model to normalize data, adjusting for hydrogen-bonding parameters (, ) and polarizability (). Cross-validate results with computational tools (e.g., COSMO-RS) and replicate experiments under controlled humidity and inert atmospheres (N) to exclude hydrolysis/oxidation artifacts .

Q. What computational strategies predict binding modes for HDAC inhibition?

Perform molecular docking (e.g., AutoDock Vina) using HDAC8 crystal structures (PDB: 1T69). Focus on the zinc-binding domain and surface interactions. Validate with molecular dynamics simulations (GROMACS) to assess stability of the chlorobenzoic acid-indan-dione scaffold in the active site . Free energy perturbation (FEP) can quantify substituent effects on binding affinity .

Q. How can synthetic yield and scalability be optimized without compromising purity?

- Reaction engineering : Use flow chemistry for precise control of coupling steps (e.g., residence time = 30 min, 50°C) .

- Catalysis : Screen Pd/C or Ni catalysts for nitro-group reductions in intermediate steps.

- Process analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor imine formation .

Q. What enzymatic or microbial degradation pathways are plausible?

Pseudomonas spp. degrade 4-chlorobenzoic acid via hydrolytic dehalogenation to 4-hydroxybenzoic acid . For this compound, incubate with soil microcosms or recombinant dehalogenases (e.g., LinB). Track metabolites via NMR or GC-MS. Anaerobic conditions may favor reductive dechlorination .

Q. How do substituent modifications influence structure-activity relationships (SAR) for HDAC inhibition?

- Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups on the benzoic acid to enhance zinc coordination.

- Steric effects : Replace the indan-dione with bicyclic systems (e.g., tetralone) to modulate binding pocket accessibility.

- Biological testing : Compare IC values against wild-type and mutant HDAC8 (e.g., Y306F) to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。